2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine
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Overview
Description
The compound is a derivative of imidazo[1,2-a]pyrimidine, which is a type of heterocyclic aromatic organic compound . The structure also includes a 1,3-benzodioxol-5-yl group, which is a common motif in many bioactive compounds .
Molecular Structure Analysis
The compound likely has a complex structure with multiple ring systems. The imidazo[1,2-a]pyrimidine core is a fused two-ring system, and the 1,3-benzodioxol-5-yl group is another fused two-ring system .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodine atom, which could potentially be replaced via nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthetic Routes : Various synthetic approaches have been developed for imidazo[1,2-a]pyrimidine derivatives and related heterocycles, emphasizing the versatility of these compounds in chemical synthesis. For instance, the reaction of sodium salts of hydroxypropenones with different heterocyclic amines has been employed to synthesize thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the adaptability of these methodologies in creating complex structures (Mohamed et al., 2011).
Regioselective Synthesis : Research into the regioselective synthesis of fused heterocycles, including pyrimido[1,2-a]benzimidazole and pyrazolo[1,5-a]pyrimidine derivatives, has been conducted, demonstrating the importance of precise chemical manipulation in accessing targeted molecular frameworks. This work includes theoretical studies using Density Functional Theory (DFT) to guide the synthetic process (Salem et al., 2015).
Potential Applications in Medicinal Chemistry
- Antimicrobial and Anticancer Properties : Compounds derived from imidazo[1,2-a]pyrimidine scaffolds have been evaluated for their antimicrobial and anticancer activities. Novel heterocyclic systems incorporating pyrimidine nuclei have shown variable inhibitory effects against tested microorganisms, highlighting their potential as therapeutic agents (El-Gohary et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNVBVSNIWHXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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